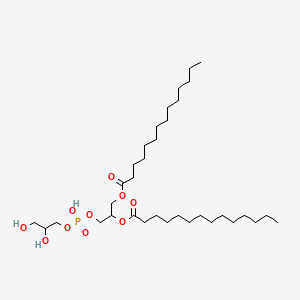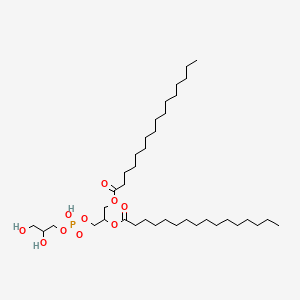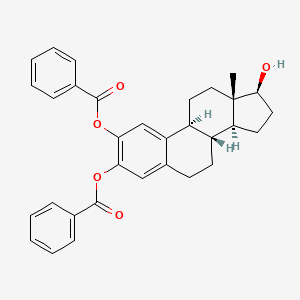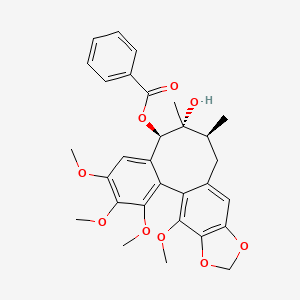![molecular formula C16H23ClN4O2S3 B1197385 (3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride CAS No. 76275-84-8](/img/structure/B1197385.png)
(3-(2'-(2-Acetamidoethyl)-[2,4'-bithiazole]-4-carboxamido)propyl)dimethylsulfoniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a bithiazole core, which is known for its biological activity and versatility in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride typically involves multiple steps:
Formation of the Bithiazole Core: The bithiazole core can be synthesized through a cyclization reaction involving thioamides and α-haloketones under acidic conditions.
Coupling Reaction: The acetylated bithiazole is then coupled with an appropriate amine (e.g., 3-aminopropyl) under mild conditions to form the desired product.
Quaternization: The final step involves the quaternization of the dimethylsulfonium group using methyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The bithiazole core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted bithiazole derivatives.
科学研究应用
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bithiazole core.
Medicine: Explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride involves its interaction with biological targets such as enzymes and receptors. The bithiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonium group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.
相似化合物的比较
Similar Compounds
(3-(((2’-(2-(Aminoethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride: Lacks the acetyl group, resulting in different biological activity.
(3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)trimethylammonium chloride: Contains a trimethylammonium group instead of a dimethylsulfonium group, affecting its reactivity and interactions.
Uniqueness
The presence of both the bithiazole core and the dimethylsulfonium group in (3-(((2’-(2-(Acetylamino)ethyl)(2,4’-bithiazol)-4-yl)carbonyl)amino)propyl)dimethylsulfonium chloride makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
76275-84-8 |
|---|---|
分子式 |
C16H23ClN4O2S3 |
分子量 |
435 g/mol |
IUPAC 名称 |
3-[[2-[2-(2-acetamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride |
InChI |
InChI=1S/C16H22N4O2S3.ClH/c1-11(21)17-7-5-14-19-13(10-23-14)16-20-12(9-24-16)15(22)18-6-4-8-25(2)3;/h9-10H,4-8H2,1-3H3,(H-,17,18,21,22);1H |
InChI 键 |
TYOQVVVKESCAOH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
规范 SMILES |
CC(=O)NCCC1=NC(=CS1)C2=NC(=CS2)C(=O)NCCC[S+](C)C.[Cl-] |
Key on ui other cas no. |
76275-84-8 |
相关CAS编号 |
81645-12-7 (Parent) |
同义词 |
acetyldipeptide A2 acetyldipeptide A2 acetate acetyldipeptide A2 chloride acetyldipeptide A2 methyl sulfate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1197302.png)












![[(2R,3S,4R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B1197324.png)
